2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
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Overview
Description
2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a complex organic compound that belongs to the class of sulfonyl compounds It features a dihydroisoquinoline moiety, which is a structural motif found in many biologically active molecules
Mechanism of Action
Target of Action
The compound, also known as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQs) . THIQs are a key fragment of a diverse range of alkaloids and bioactive molecules . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
For instance, N-benzyl THIQs are known to function as antineuroinflammatory agents .
Biochemical Pathways
Thiqs and their derivatives are known to influence a variety of biological pathways due to their broad range of applications .
Result of Action
Thiqs and their derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multiple steps. One common approach is the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-methoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent at ambient temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield iminium ions, while nucleophilic substitution can produce various sulfonamide derivatives .
Scientific Research Applications
2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural motif is found in many biologically active molecules, making it a valuable intermediate in drug synthesis.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the biological activity of dihydroisoquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds have similar structural motifs and biological activities.
N-acyl/sulfonyl tetrahydroisoquinolines: These compounds share the sulfonyl group and have similar reactivity and applications.
Uniqueness
2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-11-14(17)15-7-9-21(18,19)16-8-6-12-4-2-3-5-13(12)10-16/h2-5H,6-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCFZHALJYDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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